molecular formula C23H18N2O4S B2569169 N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide CAS No. 1114850-42-8

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide

Cat. No.: B2569169
CAS No.: 1114850-42-8
M. Wt: 418.47
InChI Key: RTJDDJGAQIRHRJ-UHFFFAOYSA-N
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Description

N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide is a structurally complex small molecule featuring a 1,4-benzothiazine core modified with two sulfone (1,1-dioxido) groups, a benzoyl substituent at the 2-position, and a phenylacetamide moiety at the 4-position.

Properties

IUPAC Name

N-[4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-16(26)24-18-11-13-19(14-12-18)25-15-22(23(27)17-7-3-2-4-8-17)30(28,29)21-10-6-5-9-20(21)25/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJDDJGAQIRHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step involves the synthesis of the benzothiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Phenylacetamide: The final step involves coupling the benzothiazine derivative with phenylacetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

  • Acidic Hydrolysis : Treatment with concentrated HCl (20%) at elevated temperatures cleaves the acetamide bond, producing 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)aniline and acetic acid .

  • Basic Hydrolysis : Reaction with NaOH generates the sodium salt of the corresponding carboxylic acid, which can be acidified to isolate the free acid.

Reaction TypeReagents/ConditionsProductsYield/Outcome
Acidic Hydrolysis20% HCl, reflux4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)anilineQuantitative (monitored via TLC)
Basic HydrolysisNaOH, H2O, heatSodium 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenylacetate85–90%

Oxidation and Reduction

The sulfone group and aromatic rings participate in redox reactions:

  • Oxidation : Treatment with KMnO4 or CrO3 oxidizes the benzothiazine sulfur to higher oxidation states, though the sulfone group is typically stable under mild conditions.

  • Reduction : LiAlH4 reduces the acetamide carbonyl to a methylene group, forming N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]ethylamine.

Reaction TypeReagents/ConditionsProductsNotes
Carbonyl ReductionLiAlH4, dry etherN-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]ethylamineRequires anhydrous conditions

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings (e.g., para-substituted phenyl groups) undergo substitution with nucleophiles:

  • Chlorination : Reaction with Cl2 in FeCl3 introduces chlorine at the para

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have shown that N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Compounds with similar benzothiazine frameworks have been associated with reduced inflammation in preclinical studies. This opens avenues for further exploration in treating inflammatory diseases.

Cancer Research : Benzothiazine derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Biological Research Applications

Cellular Pathway Studies : This compound is utilized in biological studies to explore its effects on cellular pathways. Its ability to interact with proteins involved in critical biological processes makes it valuable for understanding disease mechanisms and identifying therapeutic targets.

Drug Discovery : Given its unique structure and biological activity, this compound serves as a lead compound in drug discovery programs aimed at developing novel therapeutics for various diseases .

Industrial Applications

Chemical Synthesis : In industrial chemistry, this compound can act as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution, facilitating the development of new materials .

Material Science : The properties of this compound may also be explored in the production of advanced materials such as polymers or coatings due to its chemical stability and reactivity .

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strainsPotential for new antibiotic development
Anti-inflammatory EffectsReduced inflammation markers in vitroInsights into treatment strategies for inflammatory diseases
Cancer Cell ApoptosisInduced apoptosis in specific cancer cell linesPromising candidate for anticancer drug development

Mechanism of Action

The mechanism of action of N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Structure : A simpler 1,4-benzothiazine derivative with an acetamide group but lacking sulfone or benzoyl substituents.

N-Phenylacetamide Sulfonamides (Compounds 35–37)

  • Structure : Feature sulfonamide groups (e.g., piperazinylsulfonyl, diethylsulfamoyl) attached to the phenylacetamide core.
  • Relevance: Demonstrated analgesic and anti-hypernociceptive activities, suggesting the acetamide-sulfonamide motif is critical for targeting pain pathways .

Pharmacological Implications

Activity Trends in Analogues

While the target compound’s specific activities are undocumented, its structural relatives provide insights:

  • Analgesic Potential: Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed efficacy comparable to paracetamol, indicating that sulfonamide-linked acetamides are promising for pain management .
  • Anti-Inflammatory Potential: The benzothiazine scaffold in ’s compound is a known precursor for anti-inflammatory derivatives, suggesting the target’s benzoyl-sulfone modifications could enhance such activity .

Electronic and Steric Effects

  • Benzoyl Substitutent : Introduces steric bulk and aromatic interactions, which may alter selectivity compared to simpler acetamide derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Reported Activities References
N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide 1,4-Benzothiazine 2-Benzoyl, 1,1-dioxido, phenylacetamide Hypothesized analgesic/anti-inflammatory N/A
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Acetamide Derivative precursor for drug development
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Phenylacetamide Piperazinylsulfonyl Analgesic (paracetamol-level)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (Compound 36) Phenylacetamide Diethylsulfamoyl Anti-hypernociceptive

Biological Activity

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide, with a CAS number of 1114850-42-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H18N2O4SC_{23}H_{18}N_{2}O_{4}S and a molecular weight of 418.5 g/mol. Its structure features a benzothiazine core fused with a phenyl acetamide group, which contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity : The benzothiazine core is known for its antimicrobial properties. Compounds in this class have shown effectiveness against both bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Inhibition of Osteoclastogenesis : Similar compounds have demonstrated the ability to inhibit osteoclast formation and activity, which is crucial for treating bone resorption diseases such as osteoporosis. This inhibition occurs through the modulation of specific signaling pathways involved in osteoclast differentiation .
  • Antioxidant Properties : Some derivatives of benzothiazine compounds have been reported to possess antioxidant properties, which can protect cells from oxidative stress and related damage .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Mechanism/Effect References
AntimicrobialEffective against bacterial and fungal strains
Osteoclastogenesis InhibitionSuppresses formation and activity of osteoclasts
AntioxidantReduces oxidative stress in cellular systems
Potential Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of benzothiazine derivatives, it was found that compounds similar to this compound exhibited significant inhibition against various pathogenic bacteria and fungi. The study highlighted the compound's potential as a lead for developing new antibiotics.

Case Study 2: Osteoporosis Treatment

Research investigating the impact of related acetamide compounds on osteoclastogenesis revealed that these compounds effectively inhibited the differentiation of precursor cells into mature osteoclasts. This effect was associated with altered gene expression profiles related to bone resorption markers, suggesting therapeutic potential in managing osteoporosis .

Q & A

Q. What are the recommended synthetic routes for N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide, and what analytical methods validate its purity?

Answer:

  • Synthetic Route:
    • Begin with a benzothiazine core (e.g., 1,4-benzothiazine-1,1-dioxide derivatives) and introduce the benzoyl group at position 2 via Friedel-Crafts acylation. Subsequent coupling with 4-aminophenylacetamide under palladium-catalyzed Buchwald-Hartwig conditions yields the target compound.
    • Alternative routes may involve multi-step functionalization of pre-sulfonated intermediates, as seen in analogous benzothiazine derivatives .
  • Validation Methods:
    • Purity: HPLC with UV detection (λmax ≈ 255 nm) and mass spectrometry (ESI-MS for [M+H]<sup>+</sup>).
    • Structural Confirmation: <sup>1</sup>H/<sup>13</sup>C NMR (e.g., benzoyl carbonyl at δ ~200 ppm) and IR (sulfone S=O stretching at ~1150–1300 cm<sup>-1</sup>) .

Q. How should researchers characterize the electronic and steric effects of the sulfone and benzoyl groups in this compound?

Answer:

  • Computational Methods:
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO-LUMO gap).
    • Molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic sites .
  • Experimental Correlates:
    • X-ray crystallography (e.g., bond angles and dihedral angles in the benzothiazine ring) .
    • UV-Vis spectroscopy to assess conjugation effects (e.g., bathochromic shifts from benzoyl π→π* transitions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzothiazine-derived acetamides?

Answer:

  • Data Triangulation:
    • Cross-validate assays (e.g., antioxidant activity via DPPH radical scavenging vs. ORAC assays) to rule out method-specific artifacts .
    • Control for substituent effects: Compare activity of N-[4-(2-benzoyl...)phenyl]acetamide with analogs lacking the sulfone or benzoyl group.
  • Mechanistic Studies:
    • Use fluorescence quenching to probe interactions with biomolecules (e.g., serum albumin binding via Stern-Volmer plots) .

Q. How can researchers design derivatives to optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the phenylacetamide moiety to improve solubility.
    • Replace benzoyl with heteroaromatic acyl groups (e.g., pyridine-3-carbonyl) to modulate logP and metabolic stability .
  • In Silico Screening:
    • Use QSAR models trained on ADME parameters (e.g., SwissADME or pkCSM) to predict bioavailability and cytochrome P450 interactions .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

Answer:

  • Stability Assay Design:
    • Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
    • Include antioxidants (e.g., ascorbic acid) to rule out oxidative decomposition .
  • Degradation Pathway Mapping:
    • Isolate and characterize degradation products (e.g., hydrolyzed acetamide or sulfone-reduced species) using high-resolution MS/MS .

Methodological Frameworks

Q. How should researchers integrate crystallographic data with spectroscopic results to resolve structural ambiguities?

Answer:

  • Cross-Validation Workflow:
    • Obtain single-crystal X-ray data to establish absolute configuration and intramolecular hydrogen bonds .
    • Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
    • Validate sulfone geometry via IR/Raman spectroscopy (asymmetric vs. symmetric S=O stretching modes) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?

Answer:

  • Dose-Response Modeling:
    • Fit data to a four-parameter logistic curve (IC50/EC50 determination) using tools like GraphPad Prism.
    • Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives .

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